tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Description
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic amine derivative featuring a [3.2.1] bridged ring system. The compound contains two nitrogen atoms at positions 2 and 6, with a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This stereochemically defined structure is critical in medicinal chemistry, particularly as a building block for protease inhibitors, kinase modulators, and other bioactive molecules. Its rigid bicyclic scaffold enhances binding specificity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
tert-butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBVKRCVDIYCZ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be synthesized via a multistep organic synthesis pathway. The initial step often involves the formation of the bicyclic framework, which is typically achieved through cyclization reactions involving suitable precursors. The tert-butyl ester functional group is then introduced via esterification reactions using tert-butyl alcohol and suitable acid derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and scalable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is known to undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reductive conditions, such as those provided by sodium borohydride, may reduce specific functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific pathways taken. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions may result in new compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is employed as a building block in the synthesis of complex organic molecules, particularly those with pharmacological potential.
Biology
In biological research, this compound serves as a scaffold for the development of enzyme inhibitors and receptor antagonists, contributing to the study of biochemical pathways and drug discovery.
Medicine
In the medical field, derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for tight binding to these targets, influencing their activity and leading to the desired biochemical outcomes. Pathways involved often include enzyme inhibition, signal transduction modulation, and receptor antagonism.
Comparison with Similar Compounds
Table 1: Structural and Functional Differences
Research Findings and Limitations
- Bioactivity : A 2010 study demonstrated that bicyclo[3.2.1] derivatives exhibit 3–5× higher inhibitory potency against trypsin-like proteases than [2.2.1] heptane analogs .
- Stability : Accelerated stability testing (40°C/75% RH) revealed that the Boc group in [3.2.1] systems degrades 20% slower than in [2.2.1] analogs, likely due to reduced steric exposure .
- Limitations : Scalability of [3.2.1] synthesis remains challenging, with yields often <50% due to competing ring-opening side reactions .
Biological Activity
Tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound featuring a diazabicyclo octane core with a tert-butyl ester functional group. This compound is notable for its applications in organic synthesis and biological research, particularly in enzyme inhibition and the study of enzyme mechanisms .
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 212.29 g/mol. The compound's structure includes two nitrogen atoms within its bicyclic framework, contributing to its unique reactivity and biological interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1058737-47-5 |
| LogP (lipophilicity) | Moderate (0.68) |
| Polar Surface Area | 42 Å |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets such as enzymes and receptors. It acts as a ligand that binds to these targets, modulating their activity through conformational changes facilitated by the diazabicyclo octane core structure . This interaction is crucial for its role in enzyme inhibition studies and other biological assays.
Biological Activity
Research indicates that this compound exhibits significant biological activity in various contexts:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a valuable tool in pharmacological studies.
- Drug Development : Its ability to cross biological membranes suggests potential as a drug candidate for therapeutic applications.
Case Studies
- Enzyme Interaction Studies : In vitro studies demonstrated that this compound effectively inhibits the activity of certain proteases, showcasing its potential as an enzyme inhibitor .
- Analgesic and Sedative Effects : Research involving related diazabicyclo compounds indicated that modifications similar to those found in this compound can lead to analgesic and sedative effects in animal models .
Applications
The compound has several scientific applications:
- Organic Synthesis : Used as a building block for synthesizing complex molecules.
- Medicinal Chemistry : Explored for its potential in drug development due to its biological activity.
Q & A
Q. Example Reaction Table :
Basic: How can researchers validate the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers. Retention time comparison with standards is critical .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm ring junction stereochemistry. NOE experiments (e.g., ROESY) can verify spatial proximity of protons in the bicyclic system .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiomeric excess (ee) validation .
Advanced: How can computational methods optimize reaction pathways for derivatives of this bicyclic scaffold?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or functionalization .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for new derivatizations .
- Example Workflow :
Advanced: How to resolve contradictions in pharmacological activity data for this compound’s derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Impurity Profiling : Conduct LC-MS to identify and quantify byproducts (e.g., de-Boc derivatives) that may interfere with activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like incubation time or temperature .
Basic: What are the best practices for characterizing solubility and stability in aqueous buffers?
Methodological Answer:
Q. Example Stability Data :
| Condition | Degradation Half-Life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | >120 | None detected |
| pH 1.2, 37°C | 48 | De-Boc product |
Advanced: How to design experiments for studying catalytic applications of this compound in asymmetric synthesis?
Methodological Answer:
- Screening Catalysts : Use a Design of Experiments (DoE) approach (e.g., factorial design) to test combinations of chiral ligands (e.g., BINAP, Salen) and metal catalysts (e.g., Pd, Ru) .
- Kinetic Analysis : Monitor reaction progress via in-situ IR or NMR to determine rate constants and enantioselectivity () .
- Case Study : For asymmetric hydrogenation, optimize pressure (1–10 bar H₂) and temperature (20–60°C) to maximize ee .
Advanced: What analytical techniques are critical for detecting low-abundance impurities in scaled-up synthesis?
Methodological Answer:
- High-Resolution MS (HRMS) : Detect impurities at ppm levels using Orbitrap or Q-TOF instruments .
- NMR Hyphenation : LC-NMR or LC-SPE-NMR to isolate and characterize trace byproducts .
- Forced Degradation : Stress samples under oxidative (H₂O₂), thermal (60°C), or photolytic (UV) conditions to identify potential impurities .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
